3-(5-Chlorothiophen-2-yl)butan-2-ol
Description
3-(5-Chlorothiophen-2-yl)butan-2-ol is a substituted butanol derivative featuring a chlorinated thiophene ring at the third carbon of the butanol backbone. For example, chalcone derivatives with chlorothiophene substituents have been studied for nonlinear optical properties , and pyrazoline compounds incorporating similar moieties exhibit antimicrobial and antioxidant activities .
Properties
Molecular Formula |
C8H11ClOS |
|---|---|
Molecular Weight |
190.69 g/mol |
IUPAC Name |
3-(5-chlorothiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H11ClOS/c1-5(6(2)10)7-3-4-8(9)11-7/h3-6,10H,1-2H3 |
InChI Key |
QRZIAVNJRANEFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)C(C)O |
Origin of Product |
United States |
Preparation Methods
Chlorination of Thiophene Derivatives
The initial step involves selective chlorination of thiophene to yield 5-chlorothiophene-2-yl intermediates. This can be achieved by electrophilic aromatic substitution using reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to avoid poly-chlorination.
Formation of the Butan-2-ol Side Chain
The butan-2-ol substituent can be introduced via:
- Grignard or Organolithium Addition: Reacting 5-chlorothiophene-2-carboxaldehyde or ketone with an appropriate alkyl magnesium or lithium reagent to form the secondary alcohol.
- Asymmetric Catalytic Reduction: Using chiral catalysts to reduce a ketone precursor to the chiral alcohol with high enantiomeric excess. For example, chiral diaminodiphosphine-ruthenium(II) complexes have been reported to catalyze the enantioselective transfer hydrogenation of heteroaromatic ketones to yield chiral alcohols with up to 97% ee.
Cross-Coupling Approaches
An alternative method involves Suzuki-Miyaura cross-coupling reactions:
- Starting from potassium 2-thiophene trifluoroborate salts and butanone derivatives, the conjugate addition product corresponding to 3-(5-chlorothiophen-2-yl)butan-2-ol can be synthesized with high yield and enantioselectivity.
- This method benefits from the stability of trifluoroborate salts and the mild reaction conditions compatible with sensitive functional groups.
Representative Synthetic Procedure (Literature-Based)
A general synthetic route adapted from recent research involves:
Preparation of 5-Chlorothiophene-2-carbaldehyde:
- Electrophilic chlorination of thiophene-2-carbaldehyde using NCS in an inert solvent (e.g., dichloromethane) at low temperature.
Nucleophilic Addition of an Alkyl Reagent:
- Addition of an ethylmagnesium bromide or butylmagnesium chloride to the aldehyde to form the corresponding secondary alcohol intermediate.
-
- The crude product is purified by flash chromatography or recrystallization to isolate 3-(5-chlorothiophen-2-yl)butan-2-ol.
Data Table: Comparison of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Enantioselectivity (ee %) | Notes |
|---|---|---|---|---|
| Electrophilic Chlorination + Grignard Addition | NCS, thiophene-2-carbaldehyde; ethylmagnesium bromide | 70-85 | Racemic or low ee | Straightforward, requires purification |
| Asymmetric Transfer Hydrogenation | Chiral diaminodiphosphine-ruthenium(II), KOH, propan-2-ol | 80-95 | Up to 97 | High enantioselectivity, mild conditions |
| Suzuki-Miyaura Cross-Coupling | Potassium 2-thiophene trifluoroborate, Pd catalyst, butanone | 85-99 | Up to 99 | High yield and enantioselectivity, scalable |
Mechanistic and Practical Considerations
- Regioselectivity: The position of chlorination on the thiophene ring is critical; 5-position chlorination is favored under controlled conditions.
- Stereoselectivity: The formation of the chiral center at the butan-2-ol moiety can be controlled via chiral catalysts, which is essential for applications requiring enantiopure compounds.
- Purification: Flash chromatography is commonly employed to isolate pure product due to the presence of regioisomers or side products.
- Scale-Up: Continuous flow reactors and advanced purification techniques (distillation, crystallization) can optimize yield and purity for industrial synthesis.
Summary of Research Findings
- The compound 3-(5-chlorothiophen-2-yl)butan-2-ol is accessible through classical electrophilic substitution followed by nucleophilic addition or via modern cross-coupling and catalytic asymmetric reduction methods.
- Asymmetric catalytic methods provide high enantiomeric excess, which is valuable for pharmaceutical and fine chemical applications.
- The use of trifluoroborate salts in Suzuki-Miyaura coupling has emerged as a robust and efficient approach to assemble the heteroaryl-alcohol framework with excellent yields and stereocontrol.
- The synthetic routes are well-documented in peer-reviewed literature, providing reliable protocols for laboratory and potential industrial preparation.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding thiophene derivative.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 3-(5-Chlorothiophen-2-yl)butan-2-one.
Reduction: 3-(5-Chlorothiophen-2-yl)butane.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)butan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)butan-2-ol depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: In electronic applications, the compound’s electronic properties, such as charge transport and light emission, are exploited.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Structural Properties
The chlorothiophene group in 3-(5-Chlorothiophen-2-yl)butan-2-ol enhances molecular polarity compared to non-halogenated analogs. Key comparisons include:
*Estimated values based on analogs. The chlorothiophene group likely increases boiling point and density relative to simpler alcohols due to enhanced van der Waals interactions and molecular weight.
Key Differentiators from Analogs
Chlorothiophene vs. Methyl/Unsubstituted Thiophenes : The chlorine atom increases electronegativity, altering electronic properties (e.g., Hammett σ+ values) and resistance to metabolic degradation compared to methyl-substituted analogs like 2-methyl-3-buten-2-ol .
Alcohol Position : As a secondary alcohol, 3-(5-Chlorothiophen-2-yl)butan-2-ol has lower volatility and higher hydrogen-bonding capacity than tertiary alcohols (e.g., 2-methyl-3-buten-2-ol) .
Biological Activity
3-(5-Chlorothiophen-2-yl)butan-2-ol is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound 3-(5-Chlorothiophen-2-yl)butan-2-ol is characterized by the presence of a butanol moiety and a 5-chlorothiophene ring. Its molecular formula is CHClS, with a molecular weight of approximately 229.75 g/mol. The chlorothiophene group is significant for its potential interactions with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation.
Enzyme Inhibition
Research indicates that compounds similar to 3-(5-Chlorothiophen-2-yl)butan-2-ol may exhibit enzyme inhibition properties. For instance, related thiophene derivatives have been shown to interact with prostaglandin G/H synthase, impacting prostanoid synthesis pathways. This suggests that 3-(5-Chlorothiophen-2-yl)butan-2-ol may also influence similar biochemical pathways, potentially leading to anti-inflammatory effects.
Neurotransmitter Interaction
The structural characteristics of 3-(5-Chlorothiophen-2-yl)butan-2-ol suggest possible interactions with neurotransmitter receptors. Preliminary studies indicate that this compound could modulate neurotransmission, potentially affecting conditions related to mood and cognition.
Anti-inflammatory Effects
Preliminary studies have indicated that 3-(5-Chlorothiophen-2-yl)butan-2-ol may possess anti-inflammatory properties . This activity is hypothesized to arise from its ability to inhibit specific enzymes involved in inflammatory processes, similar to other thiophene derivatives.
Cytotoxicity
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, certain thiophene derivatives have shown significant inhibitory activity against human non-small cell lung cancer (A549) cells . Although specific data on 3-(5-Chlorothiophen-2-yl)butan-2-ol is limited, its structural analogs suggest potential for similar cytotoxic activity.
Table 1: Summary of Biological Activities Related to Thiophene Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
